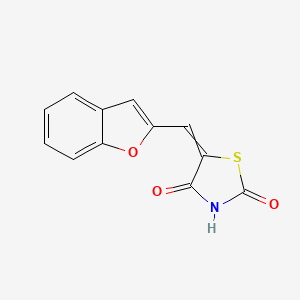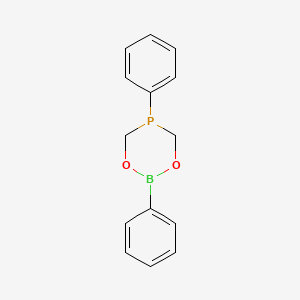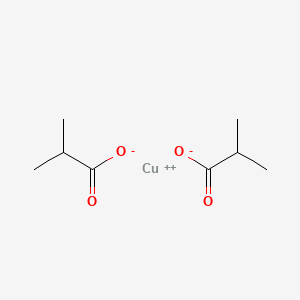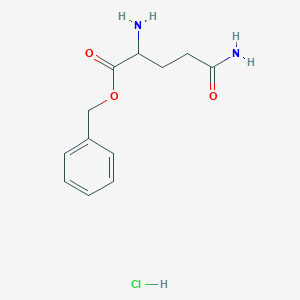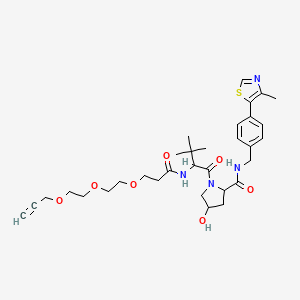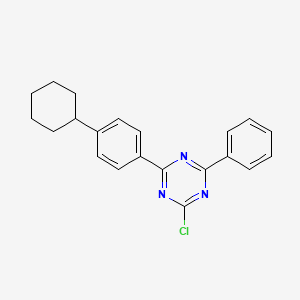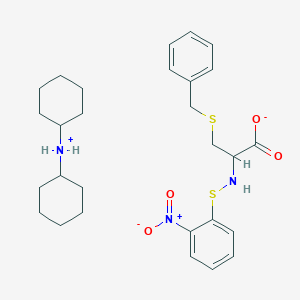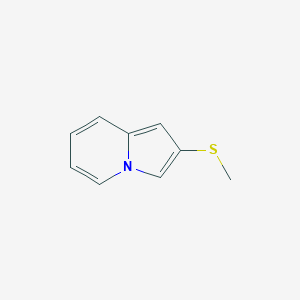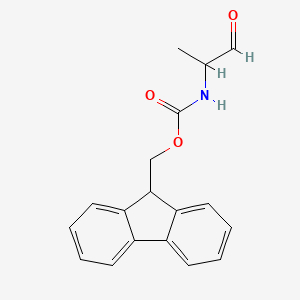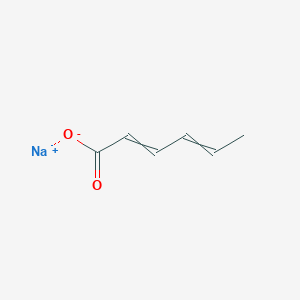
2,4-Hexadienoic acid, sodium salt, (2E,4E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Hexadienoic acid, sodium salt, (2E,4E)-, also known as sodium sorbate, is a sodium salt of sorbic acid. It is a white crystalline powder that is odorless or has a slight odor. This compound is widely used as a preservative in the food industry due to its antimicrobial properties .
Vorbereitungsmethoden
2,4-Hexadienoic acid, sodium salt, (2E,4E)- is typically synthesized by neutralizing sorbic acid with sodium hydroxide or sodium carbonate. The reaction involves the following steps:
Neutralization: Sorbic acid is dissolved in water, and sodium hydroxide or sodium carbonate is added to the solution.
Filtration: The resulting solution is filtered to remove any impurities.
Crystallization: The solution is then evaporated to obtain the crystalline form of 2,4-Hexadienoic acid, sodium salt, (2E,4E)-.
Analyse Chemischer Reaktionen
2,4-Hexadienoic acid, sodium salt, (2E,4E)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert it into other compounds with different properties.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2,4-Hexadienoic acid, sodium salt, (2E,4E)- has numerous scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its antimicrobial properties and its effects on different microorganisms.
Medicine: Research is being conducted on its potential therapeutic applications, including its use as a preservative in pharmaceuticals.
Industry: It is widely used as a preservative in the food industry to prevent the growth of mold, yeast, and fungi
Wirkmechanismus
The antimicrobial action of 2,4-Hexadienoic acid, sodium salt, (2E,4E)- is primarily due to its ability to disrupt the cell membranes of microorganisms. This disruption leads to the leakage of essential cellular components, ultimately resulting in cell death. The compound also affects mitochondrial function by decreasing electron flow from substrate dehydrogenases to ubiquinone, leading to increased free electron leakage and the production of superoxide .
Vergleich Mit ähnlichen Verbindungen
2,4-Hexadienoic acid, sodium salt, (2E,4E)- is similar to other sorbate salts, such as potassium sorbate and calcium sorbate. it has unique properties that make it particularly effective as a preservative. Some similar compounds include:
Potassium sorbate: Another widely used preservative with similar antimicrobial properties.
Calcium sorbate: Less commonly used but also effective as a preservative.
Sorbic acid: The parent compound of these salts, used in various applications .
These compounds share similar chemical structures and properties but differ in their solubility, stability, and specific applications.
Eigenschaften
Molekularformel |
C6H7NaO2 |
|---|---|
Molekulargewicht |
134.11 g/mol |
IUPAC-Name |
sodium;hexa-2,4-dienoate |
InChI |
InChI=1S/C6H8O2.Na/c1-2-3-4-5-6(7)8;/h2-5H,1H3,(H,7,8);/q;+1/p-1 |
InChI-Schlüssel |
LROWVYNUWKVTCU-UHFFFAOYSA-M |
Kanonische SMILES |
CC=CC=CC(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



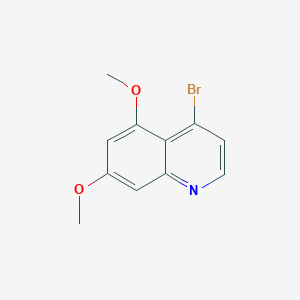
![tert-butyl N-[2-(difluoromethoxy)-5-hydroxypyridin-3-yl]-N-methylcarbamate](/img/structure/B12506584.png)
![N-(5-chloro-2-methylphenyl)-2-[(3,6-dimethyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12506591.png)
![2,5-Diphenylbicyclo[2.2.2]octa-2,5-diene](/img/structure/B12506599.png)
